A Technical Guide to 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery
A Technical Guide to 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: This guide provides an in-depth technical overview of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, delve into rational synthetic strategies with mechanistic justifications, and illuminate its role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors. The CAS Number for 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is 854018-87-4 [1].
Introduction to the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolopyridine class of compounds, often referred to as azaindoles, represents a critical scaffold in contemporary medicinal chemistry.[2] These structures are bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by nitrogen, altering the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability while maintaining a similar core geometry.[2] This bioisosteric relationship makes them highly valuable for probing structure-activity relationships (SAR) in drug discovery programs.[3]
4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine belongs to the 6-azaindole family and serves as a highly functionalized intermediate. The chlorine atom at the 4-position of the pyridine ring is a key reactive handle, enabling a wide array of subsequent chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4] The methyl group at the 2-position provides an additional point for structural diversification and can influence the compound's steric and electronic profile. Its utility is primarily as a foundational building block for synthesizing more complex molecules with potential therapeutic activities, particularly in oncology and immunology as kinase inhibitors.[4][5][6]
Physicochemical and Structural Data
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key identifiers and properties for 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 854018-87-4 | [1][7] |
| Molecular Formula | C₈H₇ClN₂ | [1] |
| Molecular Weight | 166.61 g/mol | N/A (Calculated) |
| IUPAC Name | 4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Synonyms | 4-Chloro-2-methyl-6-azaindole | N/A |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 4°C, protect from light |
Synthetic Strategy and Mechanistic Rationale
While multiple proprietary synthetic routes exist, a common and logical approach to synthesizing substituted pyrrolopyridines involves the construction of the bicyclic core followed by targeted functionalization. Below is a representative, field-proven workflow for the synthesis of the title compound.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized representation based on established heterocyclic chemistry principles. Researchers should optimize conditions based on their specific laboratory setup and reagent batches.
Step 1: Chlorination of the Pyrrolopyridinone Precursor
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To a stirred suspension of 2-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq), add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C.
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Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
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Causality: The use of POCl₃ is a standard and highly effective method for converting hydroxyl groups on pyridine or pyrimidine rings into chlorides.[8] The pyridinone tautomerizes to the pyridinol, which is then activated by POCl₃ to form a reactive intermediate, readily displaced by a chloride ion to yield the product. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.
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After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
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Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel to afford pure 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
Applications in Drug Discovery
The true value of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine lies in its potential as a scaffold for creating diverse libraries of bioactive compounds. The pyrrolo[3,2-c]pyridine core is featured in numerous molecules designed as inhibitors of key cellular signaling proteins.[9]
Role as a Kinase Inhibitor Scaffold
Kinases are a class of enzymes that play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolopyridine scaffold is an excellent starting point for designing ATP-competitive kinase inhibitors. The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many successful kinase inhibitors.
The chlorine atom at the C4 position is the primary site for diversification. Using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig (for C-N bond formation) reactions, a vast array of chemical groups can be introduced.[3] This allows for the systematic exploration of the kinase active site to optimize potency, selectivity, and pharmacokinetic properties. A recent study demonstrated that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold can act as potent inhibitors of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle.[9]
Logical Pathway for Drug Development
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